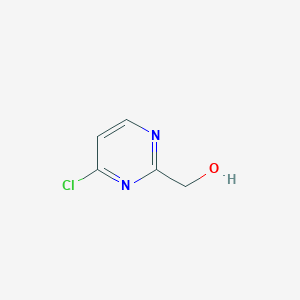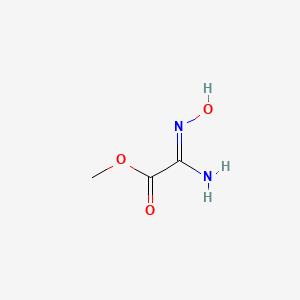
2-(2,6-Dimethylphenyl)pyrrolidine
Übersicht
Beschreibung
2-(2,6-Dimethylphenyl)pyrrolidine is a chemical compound with the CAS Number: 899365-72-1 . It has a molecular weight of 175.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 175.27 .Wissenschaftliche Forschungsanwendungen
Versatility in Medicinal Chemistry
Pyrrolidine derivatives, including structures similar to 2-(2,6-Dimethylphenyl)pyrrolidine, are extensively utilized in drug discovery due to their saturated nature and sp^3-hybridization, which allows for efficient exploration of the pharmacophore space. Their non-planarity, a result of the phenomenon called "pseudorotation," contributes significantly to stereochemistry and three-dimensional coverage, making them valuable in the design of bioactive molecules with target selectivity. This versatility supports their use in creating novel compounds for treating human diseases (Li Petri et al., 2021).
Role in Supramolecular Chemistry
Calixpyrrole components, which share structural similarities with pyrrolidine derivatives, are significant in the self-assembly of supramolecular capsules. These systems exploit the conformational flexibility and ease of synthesis of calixpyrroles, including those with substituents that might resemble the this compound structure. The ability to form capsules through direct or mediated interactions opens avenues for creating molecular containers with potential applications in targeted drug delivery and molecular recognition processes (Ballester, 2011).
Impact on Nematode Management
Compounds with pyrrolizidine skeletons have shown effects on plant-parasitic nematodes, suggesting their potential in nematode management strategies. While the specific application of this compound in this area is not documented, the broader class of pyrrolizidine alkaloids to which it is related demonstrates the possibility of using these compounds in sustainable agriculture to control nematode populations (Thoden & Boppré, 2010).
Contributions to Chemical Sensing
Pyrrolidine and its derivatives' structural characteristics contribute to their use in chemical sensing. The versatility and biological activity of pyrrolidine-based compounds underscore their potential in designing sensors for detecting various chemical entities. These attributes indicate a potential application for this compound in developing new sensing materials or as part of a recognition system for specific biomarkers or chemical compounds (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
2-(2,6-dimethylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3,5-6,11,13H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBWPROXDXLPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899365-72-1 | |
| Record name | 2-(2,6-dimethylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)

![2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1455526.png)

![4-(3H-[1,2,3]Triazol-4-YL)piperidine](/img/structure/B1455528.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1455533.png)

![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)

![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)

